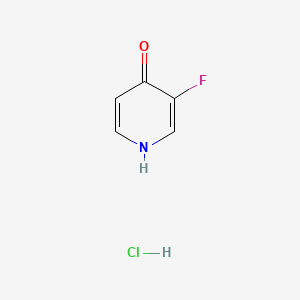

3-Fluoropyridin-4-ol hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-fluoro-1H-pyridin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO.ClH/c6-4-3-7-2-1-5(4)8;/h1-3H,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQMXSHDQWGUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718314 | |

| Record name | 3-Fluoropyridin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309602-71-8 | |

| Record name | 4-Pyridinol, 3-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309602-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropyridin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoropyridin-4-ol Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. The strategic incorporation of this highly electronegative atom can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa, thereby enhancing its therapeutic potential. Within the vast landscape of heterocyclic chemistry, fluorinated pyridines have emerged as particularly valuable building blocks. This guide provides a comprehensive technical overview of 3-Fluoropyridin-4-ol hydrochloride (CAS Number: 1309602-71-8), a versatile intermediate poised for significant applications in the synthesis of novel therapeutics. We will delve into its chemical properties, synthesis, reactivity, and analytical characterization, offering insights for its effective utilization in drug discovery programs.

Section 1: Physicochemical Properties and Structural Features

This compound is a pyridinone derivative distinguished by the presence of a fluorine atom at the 3-position. This substitution pattern imparts unique electronic properties to the heterocyclic ring, influencing its reactivity and potential interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1309602-71-8 | [1] |

| Molecular Formula | C₅H₅ClFNO | [1] |

| Molecular Weight | 149.55 g/mol | [1] |

| IUPAC Name | 3-fluoro-1H-pyridin-4-one;hydrochloride | [1] |

| Synonyms | 3-Fluoro-4-hydroxypyridine hydrochloride, 3-Fluoropyridin-4(1H)-one hydrochloride | [1] |

| Predicted pKa (of free base) | 3.99 ± 0.18 | [2] |

| Predicted Boiling Point | 315.8 ± 22.0 °C | [2] |

| Predicted Density | 1.325 ± 0.06 g/cm³ | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for various synthetic applications.

Tautomerism: The Pyridinol-Pyridinone Equilibrium

A critical aspect of the chemistry of 3-Fluoropyridin-4-ol is the tautomeric equilibrium between the pyridin-4-ol and the pyridin-4(1H)-one forms. While often depicted as the hydroxyl tautomer, the pyridinone form is generally the more stable and predominant species in solution and the solid state. This equilibrium is crucial as it dictates the molecule's reactivity, particularly its ambident nucleophilic character.

Caption: Tautomeric equilibrium of 3-Fluoropyridin-4-ol.

Section 2: Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the fluorine and hydroxyl functionalities onto the pyridine ring. The subsequent treatment with hydrochloric acid affords the target salt.

Synthetic Pathway from 3-Fluoro-4-aminopyridine

A common and practical approach involves the diazotization of 3-fluoro-4-aminopyridine followed by hydrolysis of the resulting diazonium salt. This method leverages the availability of the aminopyridine precursor.

Experimental Protocol: Synthesis from 3-Fluoro-4-aminopyridine

-

Diazotization: 3-Fluoro-4-aminopyridine is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid) and cooled to 0-5 °C.

-

An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt in situ.

-

Hydrolysis: The reaction mixture is then gently warmed, leading to the decomposition of the diazonium salt and the formation of 3-fluoro-4-hydroxypyridine.

-

Workup and Purification: The reaction mixture is neutralized, and the product is extracted with a suitable organic solvent. The crude product can be purified by column chromatography or recrystallization.

-

Salt Formation: The purified 3-fluoro-4-hydroxypyridine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate this compound. The resulting solid is collected by filtration and dried.

Caption: N-Alkylation vs. O-Alkylation of 3-Fluoropyridin-4-ol.

Cross-Coupling Reactions

The pyridine ring can be further functionalized through various cross-coupling reactions. For instance, conversion of the hydroxyl group to a triflate or halide can enable Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl substituents at the 4-position. [3][4][5][6]

Use in the Synthesis of Bioactive Molecules

While specific examples citing CAS number 1309602-71-8 in late-stage drug development are not yet prevalent in publicly available literature, the 3-fluoro-4-hydroxypyridine scaffold is a key component in numerous patented compounds with potential therapeutic applications. Its structural motifs are found in molecules designed as kinase inhibitors, GPCR modulators, and other enzyme inhibitors. The fluorine atom at the 3-position can serve to block metabolic oxidation and modulate the basicity of the pyridine nitrogen, which are often critical for target engagement and pharmacokinetic properties.

Section 4: Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring. The coupling patterns and chemical shifts will be influenced by the fluorine atom. The N-H proton of the pyridinone tautomer may appear as a broad signal, and its chemical shift can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbons of the pyridine ring. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a key diagnostic feature.

Table 2: Predicted NMR Data for 3-Fluoropyridin-4-ol

| Nucleus | Predicted Chemical Shift (ppm) | Key Couplings |

| ¹H | Aromatic region (approx. 7.0-8.5 ppm) | H-H and H-F couplings |

| ¹³C | Aromatic region (approx. 110-170 ppm) | Large ¹J(C-F) for C3 |

(Note: Actual chemical shifts and coupling constants should be determined experimentally.)

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of the free base (3-Fluoropyridin-4-ol) would show a molecular ion peak at m/z 113.03. [7]The fragmentation pattern can provide further structural information, with potential losses of CO, HCN, and fluorine-containing fragments. [8][9][10]

High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method is crucial for assessing the purity of this compound.

Illustrative HPLC Method

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., around 254 nm or 280 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: Ambient or controlled (e.g., 25 °C).

This method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if inhaled or swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a dry and cool place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the fluorine substituent on the pyridinone core, offer chemists a powerful handle to modulate the properties of lead compounds. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, will enable researchers to effectively incorporate this important intermediate into the design and synthesis of the next generation of innovative therapeutics.

References

-

3-Fluoro-4-hydroxypyridine - ChemBK. (2024). Retrieved from [Link]

-

Supporting Information - Wiley-VCH. (2007). Retrieved from [Link]

-

Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.). Retrieved from [Link]

- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).

-

Dilman, A. D., Levin, V. V., Belyakov, P. A., Struchkova, M. I., & Tartakovsky, V. A. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(23), 12967–12974. [Link]

-

A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (n.d.). Retrieved from [Link]

-

Suzuki reaction - Wikipedia. (2024). Retrieved from [Link]

-

This compound | C5H5ClFNO | CID 56776480 - PubChem. (n.d.). Retrieved from [Link]

-

HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.). Retrieved from [Link]

-

Pyridine, 3-fluoro-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

-

Fragmentation Patterns in Mass Spectra. (n.d.). Retrieved from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Retrieved from [Link]

- US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents. (n.t.).

-

3-Fluoropyridin-4-ol | C5H4FNO | CID 2762919 - PubChem. (n.d.). Retrieved from [Link]

-

Main directions of fragmentation of molecular ions of perfluorosubstituted 1,3-diazines and 1,2,4-triazoles. (n.d.). Retrieved from [Link]

-

O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Retrieved from [Link]

-

N-Alkylation of Some Imidazopyridines. (n.d.). Retrieved from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). Retrieved from [Link]

-

The Suzuki Reaction. (n.d.). Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. (n.d.). Retrieved from [Link]

-

3-Fluoropyridine - Optional[1H NMR] - Spectrum. (n.d.). Retrieved from [Link]

-

3‐component synthesis of hydroxypyridine derivatives. (n.d.). Retrieved from [Link]

-

3-Fluoro-4-hydroxypyridine - ChemBK. (2024). Retrieved from [Link]

-

Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. (2007). Organic Letters, 9(6), 1121–1124. [Link]

-

Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. (2007). Retrieved from [Link]

-

Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (n.d.). Retrieved from [Link]

-

validated hplc method: Topics by Science.gov. (n.d.). Retrieved from [Link]

-

HPLC method validation results. (n.d.). Retrieved from [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

-

Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. (2015). Retrieved from [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. 22282-73-1 CAS MSDS (3-FLUORO-4-HYDROXYPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. US9624250B2 - Forms of R)-3-(4-(2-(2-methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-5-hydroxymethyl oxazolidin-2-one dihydrogen phosphate - Google Patents [patents.google.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. scienceready.com.au [scienceready.com.au]

- 10. uni-saarland.de [uni-saarland.de]

Spectroscopic Characterization of 3-Fluoropyridin-4-ol Hydrochloride: A Technical Guide for Researchers

Abstract

3-Fluoropyridin-4-ol hydrochloride is a heterocyclic compound of increasing interest in medicinal chemistry and drug development due to its structural motifs present in various bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation in research and development settings. This technical guide provides a comprehensive framework for acquiring and interpreting the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing foundational principles with expert insights, this document serves as a practical resource for scientists engaged in the synthesis and application of this compound.

Introduction and Molecular Structure

This compound (CAS: 1309602-71-8, Molecular Formula: C₅H₅ClFNO) is the hydrochloride salt of 3-Fluoropyridin-4-ol.[1] The presence of a fluorine atom, a hydroxyl group, and a pyridine ring makes it a versatile building block. The hydrochloride form enhances its stability and solubility in aqueous media, which is often advantageous for biological screening and formulation.

A critical aspect of this molecule's structure is the potential for keto-enol tautomerism. The "4-ol" or "4-hydroxy" nomenclature points to the enol form, while it can readily equilibrate with its keto tautomer, 3-fluoro-1H-pyridin-4-one. In the solid state and in solution, the position of this equilibrium can be influenced by factors such as solvent polarity and pH. As the hydrochloride salt, the pyridine nitrogen is protonated, which significantly influences the electronic distribution within the ring and favors the keto form. This tautomerism is a key consideration in the interpretation of all spectroscopic data.

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of the hydrochloride salt will be distinct from the free base, primarily due to the presence of the N⁺-H bond and the likely predominance of the keto tautomer.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Predicted Spectrum and Interpretation

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200 - 2500 | Broad, Strong | O-H and N⁺-H stretching | The very broad and strong absorption in this region is characteristic of a hydrochloride salt of a pyridine derivative, involving extensive hydrogen bonding. |

| ~1650 - 1680 | Strong | C=O stretching (Amide I band) | A strong band in this region would be compelling evidence for the keto tautomer (a pyridone structure). |

| ~1600 - 1450 | Medium-Strong | C=C and C=N stretching | Aromatic ring vibrations. |

| ~1200 - 1000 | Strong | C-F stretching | The C-F bond gives rise to a characteristic strong absorption in the fingerprint region. |

| ~850 - 750 | Medium | C-H out-of-plane bending | Aromatic C-H bending vibrations. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and fragmentation pattern. Electrospray Ionization (ESI) is the preferred method for this polar, pre-ionized salt.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Data Acquisition: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). Acquire the spectrum in positive ion mode.

-

Analysis: Identify the mass-to-charge ratio (m/z) of the parent ion.

Predicted Spectrum and Interpretation

The analysis will detect the cationic portion of the salt, which is the protonated form of 3-Fluoropyridin-4-ol. The molecular weight of the neutral free base (C₅H₄FNO) is 113.09 g/mol . [2]

-

Expected Molecular Ion: In positive ESI mode, the expected ion would be [M+H]⁺, where M is the neutral free base.

-

m/z = 114.03 (Calculated for [C₅H₅FNO]⁺)

-

The high-resolution mass spectrum should confirm the elemental composition. Fragmentation might occur, potentially involving the loss of CO (carbonyl group), which would further support the pyridone structure.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for detailed structural elucidation in solution, with the data strongly suggesting the predominance of the protonated keto tautomer. IR spectroscopy corroborates this finding by identifying key functional groups like the C=O and N⁺-H bonds. Finally, mass spectrometry confirms the molecular weight of the core structure. By following the protocols and interpretive guidelines presented in this document, researchers can confidently verify the identity, purity, and structure of this important chemical entity, ensuring the integrity of their subsequent research and development activities.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Royal Society of Chemistry. Available at: [Link]

-

Agilent. Certificate of Analysis. Available at: [Link]

-

SpectraBase. 3-Fluoropyridine - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Thermo Fisher Scientific. Certificate of analysis. Available at: [Link]

- Google Patents. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

-

ChemBK. 3-FLUORO-2-HYDROXYPYRIDINE. Available at: [Link]

-

PubChem. 3-Fluoro-5-hydroxypyridine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 3-Fluoropyridin-4-ol. National Center for Biotechnology Information. Available at: [Link]

Sources

Introduction: The Critical Role of Compound Integrity in Research

An In-Depth Technical Guide to the Stability and Storage of 3-Fluoropyridin-4-ol Hydrochloride

This compound (CAS: 1309602-71-8) is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development.[1] As with any highly functionalized heterocyclic compound, its utility as a building block or active pharmaceutical ingredient (API) candidate is fundamentally dependent on its chemical integrity. The presence of the electron-withdrawing fluorine atom, the acidic pyridinolic proton, and its formulation as a hydrochloride salt create a unique chemical environment that dictates its stability profile. Degradation, even at low levels, can introduce impurities that may alter biological activity, confound experimental results, or pose safety risks.

This guide provides researchers, chemists, and formulation scientists with a comprehensive, field-proven framework for understanding, evaluating, and maintaining the stability of this compound. Moving beyond generic storage advice, we will delve into the causality behind its potential degradation pathways, outline robust protocols for stability assessment, and provide actionable strategies for optimal storage and handling to ensure the compound's purity and potency over time.

Section 1: Physicochemical and Structural Properties

A foundational understanding of a molecule's properties is paramount to predicting its stability. This compound exists in a dynamic equilibrium between its pyridin-4-ol and pyridin-4-one tautomers, with the latter generally favored. The hydrochloride salt form enhances solubility in aqueous media and can influence the stability of the molecule by protonating the basic pyridine nitrogen, thereby altering the electron density of the ring system.

| Property | Value | Source |

| CAS Number | 1309602-71-8 | [1][2] |

| Molecular Formula | C₅H₅ClFNO | [1] |

| Molecular Weight | 149.55 g/mol | [1] |

| IUPAC Name | 3-fluoro-1H-pyridin-4-one;hydrochloride | [1] |

| Appearance | Typically an off-white to white crystalline solid | [3] |

Section 2: The Chemical Stability Profile of this compound

While many supplier safety data sheets (SDS) state that the compound is "stable under normal conditions," this provides little practical guidance for long-term storage or formulation development.[3][4] A deeper analysis of its structure allows us to hypothesize its vulnerabilities.

Potential Degradation Pathways

Based on the chemistry of analogous pyridine systems, we can anticipate several primary degradation routes.[5] These pathways must be experimentally investigated through forced degradation studies (see Section 4.1) to confirm their relevance.

-

Oxidative Degradation: The pyridine nitrogen possesses a lone pair of electrons, making it susceptible to oxidation, which can lead to the formation of an N-oxide.[5] This is a common metabolic and chemical degradation pathway for pyridine-containing drugs. The electron-rich pyridinol ring may also be susceptible to oxidative decomposition, particularly in the presence of trace metal ions or peroxides.

-

Hydrolytic Degradation: While the core pyridine ring is generally stable to hydrolysis, the stability can be pH-dependent. At extreme pH values and elevated temperatures, ring-opening or other hydrolytic reactions could theoretically occur, although this is less common for simple pyridines compared to more complex heterocyclic systems.

-

Photodegradation: Aromatic systems, particularly those with heteroatoms and activating or deactivating groups, can be sensitive to light, especially UV radiation. Photolytic stress can induce complex radical-based reactions, leading to dimerization, polymerization, or fragmentation. Materials that are light-sensitive should be stored in amber vials or protected from light.[6]

The Influence of the Hydrochloride Salt

The hydrochloride salt form is a critical stabilizing feature. Protonation of the pyridine nitrogen withdraws electron density from the ring, potentially reducing its susceptibility to electrophilic attack and certain forms of oxidation. However, the presence of chloride ions could, under specific circumstances (e.g., in the presence of certain oxidizing agents or metal catalysts), participate in degradation reactions. Furthermore, the acidic nature of the salt means that its aqueous solutions will have a low pH, which could accelerate acid-catalyzed degradation if such pathways exist.

Section 3: Best Practices for Storage and Handling

The primary goal of a storage strategy is to mitigate the environmental factors that promote degradation. The following recommendations are synthesized from best practices for analogous chemical entities and general laboratory standards.[2][3][7][8]

Recommended Storage Conditions

To ensure maximum shelf-life, a multi-faceted approach to storage is required.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. [2] For long-term storage (>1 year), consider refrigeration (2-8°C).[9] For stock solutions, -20°C or -80°C is advisable.[10] | Reduces the kinetic rate of all potential chemical degradation reactions. Prevents thermal decomposition. |

| Atmosphere | Keep container tightly closed. [2][3][7] For long-term storage, consider storing under an inert gas (e.g., Argon, Nitrogen).[6][9] | Prevents ingress of atmospheric moisture and oxygen, which are key drivers of hydrolysis and oxidation, respectively. |

| Humidity | Store in a dry place. [2] Use of a desiccator is recommended for bulk quantities. | The compound is likely hygroscopic, and absorbed water can initiate hydrolysis or act as a solvent for other reactants.[7] |

| Light | Protect from light. Store in amber glass vials or in a dark cabinet. | Minimizes the risk of photolytic degradation. |

| Container | Tightly sealed, chemically inert containers (e.g., Type 1 borosilicate glass). | Prevents contamination and reaction with container materials. |

Handling Workflow

A systematic workflow ensures compound integrity from receipt to final use. The following diagram outlines a decision-making process for handling and storage.

Caption: Decision workflow for handling and storing this compound.

Section 4: Experimental Protocols for Stability Assessment

Trust in experimental data begins with verifying the stability of the reagents. The following protocols provide a framework for a comprehensive stability assessment program, which is a self-validating system to ensure the compound's suitability for use.

Protocol: Forced Degradation (Stress Testing)

Objective: To intentionally degrade the compound under harsh conditions to rapidly identify likely degradation pathways and products. This is essential for developing a stability-indicating analytical method.[11]

Methodology:

-

Prepare Stock Solution: Accurately prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Set Up Stress Conditions: In parallel, expose aliquots of the stock solution to the following conditions.[11][12] An unstressed control sample (stored at 2-8°C in the dark) must be run alongside.

| Stress Condition | Protocol | Purpose |

| Acid Hydrolysis | Mix stock with equal volume of 0.1 M HCl. Incubate at 60°C for 24-48h. | To test for acid lability. |

| Base Hydrolysis | Mix stock with equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48h. | To test for base lability. |

| Oxidation | Mix stock with equal volume of 3% H₂O₂. Keep at room temp for 24-48h. | To test for oxidative stability.[5] |

| Thermal | Incubate a solid sample and a solution sample at 80°C for 48h. | To assess intrinsic thermal stability. |

| Photolytic | Expose a solid sample and a solution sample to a calibrated light source (ICH Q1B guideline, e.g., 1.2 million lux hours and 200 W h/m²). | To assess light sensitivity. |

-

Neutralization: Before analysis, neutralize the acid and base-stressed samples to prevent damage to the analytical column.

-

Analysis: Analyze all samples by a suitable method, typically HPLC with a photodiode array (PDA) detector and mass spectrometry (LC-MS).[13]

-

Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stress duration or temperature.

Sources

- 1. This compound | C5H5ClFNO | CID 56776480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. aksci.com [aksci.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. sefh.es [sefh.es]

- 12. researchgate.net [researchgate.net]

- 13. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]

The Emergence of a Key Building Block: A Technical Guide to 3-Fluoropyridin-4-ol Hydrochloride

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. The pyridine ring, a ubiquitous motif in numerous pharmaceuticals, has been a particularly fruitful area for fluorine substitution, leading to compounds with enhanced metabolic stability, bioavailability, and target affinity. This in-depth technical guide focuses on 3-Fluoropyridin-4-ol hydrochloride, a specialized building block whose history is intertwined with the broader evolution of fluorinated pyridines. While a singular "discovery" event for this compound is not prominently documented, its emergence is a logical consequence of the relentless pursuit of novel fluorinated pharmacophores. This guide will provide a comprehensive overview of its likely synthetic evolution, detailed experimental protocols, physicochemical properties, and its applications in drug discovery and development.

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds

The introduction of fluorine into drug candidates can dramatically alter their biological and physical properties.[1][2] The high electronegativity of fluorine, combined with its relatively small size, can modulate the pKa of nearby basic centers, influence lipophilicity, and block sites of metabolic oxidation.[3] In the context of the pyridine ring, these effects are particularly pronounced. The pyridine scaffold is present in a vast array of biologically active molecules, and its functionalization is a key strategy in drug design.[4] Fluorination of the pyridine ring can lead to compounds with improved pharmacokinetic profiles and enhanced binding to target proteins.[5]

This compound emerges in this context as a valuable intermediate. The presence of the fluorine atom at the 3-position and the hydroxyl group at the 4-position creates a unique electronic and structural motif that can be exploited for the synthesis of more complex drug candidates. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Historical Context and Synthetic Evolution

The synthesis of fluorinated pyridines was historically challenging.[6] Early methods, such as the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt, were often low-yielding and employed hazardous reagents.[7]

The synthesis of 3-Fluoropyridin-4-ol likely evolved from these foundational methods. A plausible and efficient synthetic pathway to this compound involves a multi-step sequence starting from readily available precursors. The following sections detail a likely synthetic approach, drawing upon established methodologies for the synthesis of fluorinated and functionalized pyridines.

Proposed Synthetic Pathway

A logical and efficient route to this compound likely begins with a suitable substituted pyridine and proceeds through a series of well-established transformations. One such pathway could start from 3-aminopyridine, leveraging the versatile chemistry of the amino group for the introduction of fluorine.

Caption: Plausible synthetic pathway to this compound.

Step-by-Step Experimental Protocols

The following protocols represent a likely and feasible synthesis of this compound, based on established chemical principles.

Step 1: Synthesis of 3-Amino-4-hydroxypyridine

The introduction of a hydroxyl group at the 4-position of 3-aminopyridine can be achieved through various methods, including oxidation followed by rearrangement or through a nucleophilic substitution reaction on a suitably activated precursor.

Step 2: Synthesis of 3-Fluoropyridin-4-ol via Diazotization (Balz-Schiemann Reaction)

This key step introduces the fluorine atom onto the pyridine ring.

-

Diazotization: 3-Amino-4-hydroxypyridine is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF4), at low temperature (0-5 °C).

-

A solution of sodium nitrite (NaNO2) in water is added dropwise to the reaction mixture while maintaining the low temperature. This generates the in situ diazonium tetrafluoroborate salt.

-

Fluorination: The reaction mixture is then gently warmed, leading to the decomposition of the diazonium salt, with the release of nitrogen gas and the formation of 3-Fluoro-4-hydroxypyridine.

-

Work-up: The product is extracted from the reaction mixture using an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.

Step 3: Formation of this compound

The hydrochloride salt is prepared by treating a solution of 3-Fluoropyridin-4-ol in a suitable organic solvent (e.g., diethyl ether or isopropanol) with a solution of hydrogen chloride in the same or a miscible solvent. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum. This method is analogous to the preparation of other stable fluoropyridine salts.[8]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

General Properties

| Property | Value | Source |

| Molecular Formula | C5H5ClFNO | [9] |

| Molecular Weight | 149.55 g/mol | [9] |

| Appearance | Likely a white to off-white solid | Inferred |

| Solubility | Soluble in water and polar organic solvents | Inferred from hydrochloride salt nature |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring. The coupling patterns will be influenced by both the fluorine and hydroxyl/hydrochloride groups.

-

¹³C NMR: The carbon NMR spectrum will display five signals for the pyridine ring carbons. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, with coupling to the adjacent protons.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the free base (3-Fluoropyridin-4-ol) and fragmentation patterns characteristic of the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch (broad), N-H stretch (from the pyridinium hydrochloride), C=C and C=N stretching of the aromatic ring, and a strong C-F stretching vibration.

Applications in Drug Discovery and Development

The 3-fluoropyridin-4-ol scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the fluorine and hydroxyl groups allows for diverse functionalization.

Caption: Applications of this compound in drug discovery.

The hydroxyl group can be alkylated, acylated, or converted to other functional groups, while the pyridine nitrogen can be involved in hydrogen bonding or coordination with biological targets. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.

While specific drugs containing the 3-Fluoropyridin-4-ol moiety may not yet be on the market, its presence in patent literature as an intermediate suggests its active use in ongoing drug discovery programs. For instance, related fluorinated pyridine and hydroxypyridine structures are key components in a variety of therapeutic agents.

Conclusion

This compound represents a specialized yet significant building block in the arsenal of medicinal chemists. While its direct discovery is not a singular, celebrated event, its existence is a testament to the maturation of fluorination chemistry and the strategic design of functionalized heterocyclic scaffolds. Its synthesis, likely achieved through a multi-step sequence involving diazotization and fluorination, provides access to a versatile intermediate. The unique combination of a fluorine atom and a hydroxyl group on the pyridine ring offers a powerful platform for the development of novel therapeutics with potentially enhanced pharmacological profiles. As the demand for more sophisticated and effective drug candidates continues to grow, the importance of such well-designed building blocks will undoubtedly increase.

References

-

Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC - NIH. (URL: [Link])

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (URL: [Link])

-

Synthesis of 3-amino-4-fluoropyrazoles - PubMed. (URL: [Link])

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (URL: [Link])

-

Pyridine - Wikipedia. (URL: [Link])

- CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google P

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (URL: [Link])

-

Site-Selective CH Fluorination of Pyridines and Diazines with AgF2 - Patrick S. Fier$ and John F. Hartwig‡*1 - Organic Syntheses. (URL: [Link])

-

ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF - ResearchGate. (URL: [Link])

-

3-Fluoropyridine | C5H4FN | CID 67794 - PubChem. (URL: [Link])

-

This compound | C5H5ClFNO | CID 56776480 - PubChem. (URL: [Link])

- US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google P

- EP2585436B1 - Process for preparing 4-hydroxypyridines - Google P

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. (URL: [Link])

- US4742060A - Heterocyclic compounds - Google P

-

Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate. (URL: [Link])

-

The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. (URL: [Link])

- CN102898358A - Preparation method of fluoropyridine compounds - Google P

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org. (URL: [Link])

- WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)

- US4383998A - Furo-(3,4-c)

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC - NIH. (URL: [Link])

Sources

- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR spectrum [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]

- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 8. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]

- 9. Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Topic: Scale-up Synthesis of 3-Fluoropyridin-4-ol Hydrochloride and its Derivatives

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for the scale-up synthesis of 3-Fluoropyridin-4-ol hydrochloride, a critical building block in modern medicinal chemistry. Fluorinated pyridinols are privileged structures whose unique physicochemical properties can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[1] This guide moves beyond theoretical chemistry to address the practical challenges of process development, including reaction optimization, purification strategies, analytical quality control, and critical safety considerations for large-scale production. We present a robust and scalable synthetic route, explaining the rationale behind key process decisions to ensure a self-validating and reproducible protocol suitable for drug development professionals.

Introduction: The Strategic Importance of 3-Fluoropyridin-4-ol

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy for modulating a molecule's properties to improve its drug-like characteristics.[2] The 3-fluoropyridine moiety, in particular, is a valuable scaffold found in numerous developmental and approved drugs. Unlike 2- or 4-fluoropyridines, the 3-fluoro isomer is significantly more stable towards nucleophilic substitution, making it a robust component for complex molecular architectures.[3]

3-Fluoropyridin-4-ol and its derivatives serve as key intermediates in the synthesis of complex therapeutic agents, such as selective kinase inhibitors and other targeted therapies.[1] However, the path from laboratory-scale synthesis to industrial production is non-trivial. Challenges include the handling of hazardous fluorinating agents, managing potentially explosive intermediates like diazonium salts, and developing purification methods that are both effective and scalable, moving away from chromatography towards crystallization.[2][4] This guide provides a comprehensive framework for navigating these challenges.

Comparative Analysis of Synthetic Strategies

Several synthetic routes to 3-Fluoropyridin-4-ol exist, each with distinct advantages and disadvantages for scale-up. The optimal choice depends on factors such as raw material cost, process safety, and desired purity.

| Route | Starting Material | Key Transformation | Advantages | Scale-up Challenges |

| A | 3-Bromo-4-nitropyridine N-oxide | Nucleophilic Aromatic Substitution (SNAr) | Well-defined reaction pathway; N-oxide activates the ring for fluorination.[5][6] | Multi-step process; requires handling of nitrated compounds and subsequent reduction. |

| B | 3-Aminopyridine | Balz–Schiemann Reaction | Utilizes a common and relatively inexpensive starting material. | Diazotization in HF-pyridine is highly hazardous; yields can be variable on a large scale.[4] |

| C | 3-Fluoropyridine | Directed Ortho-Metalation & Carboxylation | Direct functionalization of a simpler precursor.[7] | Requires cryogenic temperatures and organolithium reagents, which pose significant scale-up hurdles. |

| D | α-Fluoro-α,β-unsaturated oximes | Rh(III)-catalyzed C-H Functionalization | Modern, elegant approach for building substituted pyridines.[8] | Catalyst cost and availability; may be better suited for derivative synthesis than the core scaffold. |

Detailed Scale-up Protocol: The N-Oxide Route

This section details a step-by-step protocol for the synthesis of this compound starting from 3-bromo-4-nitropyridine N-oxide. The process is designed for kilogram-scale production.

Workflow Overview

The overall process involves three main stages: fluorination, reduction, and diazotization/hydrolysis, followed by salt formation.

Caption: Overall synthetic workflow from starting material to final product.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-nitropyridine N-oxide

-

Rationale: This SNAr reaction displaces the bromide with fluoride. The N-oxide group is crucial as it withdraws electron density from the pyridine ring, making it susceptible to nucleophilic attack. Anhydrous potassium fluoride is used as the fluoride source, and DMSO is an ideal polar aprotic solvent for this type of reaction.

-

Procedure:

-

Charge a 50 L glass-lined reactor with spray-dried potassium fluoride (2.9 kg, 50 mol).

-

Add anhydrous dimethyl sulfoxide (DMSO, 20 L).

-

Begin agitation and heat the slurry to 120°C under a nitrogen atmosphere to ensure dryness.

-

Add 3-bromo-4-nitropyridine N-oxide (5.0 kg, 22.8 mol) portion-wise over 1 hour, monitoring the internal temperature to not exceed 130°C.

-

Maintain the reaction at 120-125°C for 8-12 hours. Monitor reaction completion by HPLC.

-

Cool the mixture to 60°C and slowly quench by adding water (40 L), managing the exotherm.

-

Cool to 20°C. The product will precipitate.

-

Filter the solid product, wash with cold water (2 x 10 L), and dry under vacuum at 50°C to a constant weight.

-

Expected Yield: 3.0-3.3 kg (83-91%).

-

Step 2: Synthesis of 3-Fluoro-4-aminopyridine

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the simultaneous reduction of the nitro group and the N-oxide. Palladium on carbon is a standard, robust catalyst for this transformation.

-

Procedure:

-

Charge a 100 L hydrogenation reactor with 3-Fluoro-4-nitropyridine N-oxide (3.0 kg, 19.0 mol) and ethanol (30 L).

-

Add 10% Palladium on Carbon (50% wet, 150 g).

-

Seal the reactor, purge with nitrogen, then pressurize with hydrogen gas to 5 bar.

-

Heat the mixture to 50°C and maintain vigorous agitation. Monitor hydrogen uptake.

-

After hydrogen uptake ceases (typically 6-8 hours), maintain conditions for another hour. Monitor completion by HPLC.

-

Cool to 20°C, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a bed of Celite to remove the catalyst. Wash the Celite pad with ethanol (10 L).

-

Concentrate the combined filtrate under reduced pressure to afford the crude product as a solid.

-

Expected Yield: 1.9-2.0 kg (89-94%).

-

Step 3: Synthesis of this compound

-

Rationale: The conversion of the amino group to a hydroxyl group is achieved via a diazonium salt intermediate. This is a classic transformation that must be handled with extreme care on a large scale due to the potential for the diazonium salt to be explosive. The subsequent addition of hydrochloric acid forms the stable, crystalline hydrochloride salt, which is a key step for purification.

-

Procedure:

-

Charge a 50 L reactor with a solution of concentrated sulfuric acid (4.5 L) in water (15 L) and cool to 0°C.

-

Slowly add 3-Fluoro-4-aminopyridine (1.9 kg, 17.0 mol) while maintaining the temperature below 10°C.

-

In a separate vessel, prepare a solution of sodium nitrite (1.3 kg, 18.8 mol) in water (5 L).

-

Add the sodium nitrite solution dropwise to the reaction mixture, keeping the temperature strictly between 0-5°C. A slight exotherm will be observed. CRITICAL: Maintain slow addition and efficient cooling to prevent a runaway reaction.

-

After the addition is complete, stir the mixture at 0-5°C for 1 hour.

-

Slowly warm the reaction mixture to 80°C and hold for 2 hours to facilitate hydrolysis of the diazonium salt. Nitrogen gas evolution will be observed.

-

Cool the solution to 20°C and carefully adjust the pH to ~7-8 with a 50% aqueous sodium hydroxide solution, keeping the temperature below 30°C.

-

Extract the aqueous phase with ethyl acetate (3 x 15 L).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Fluoropyridin-4-ol.

-

Dissolve the crude oil in isopropanol (10 L) and cool to 10°C.

-

Add a 5M solution of HCl in isopropanol until the pH is ~1-2.

-

Stir the resulting slurry for 2 hours at 0-5°C.

-

Filter the solid, wash with cold isopropanol (2 x 3 L), and dry under vacuum at 40°C.

-

Expected Yield: 1.9-2.2 kg (75-85% over two steps).

-

Process Safety and Hazard Management

Scaling up chemical synthesis requires a rigorous approach to safety.

-

Fluorinating Agents: While KF is safer than reagents like HF-pyridine, it is still toxic and requires careful handling to avoid dust inhalation.[9][10]

-

Diazonium Salts: The formation of diazonium salts is highly exothermic and the intermediates can be explosive if allowed to warm or dry out.[4] Strict temperature control is mandatory. Use of a calibrated reactor with an emergency quenching plan is essential.

-

Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly grounded, and the area must be rated for flammable gas handling.

-

General Precautions:

-

All operations should be conducted in a well-ventilated area or walk-in fume hood.[11]

-

Personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and flame-retardant lab coats.[12]

-

Incompatible materials must be stored separately. For example, pyridine derivatives should not be stored with strong oxidizing agents or strong acids outside of controlled reaction conditions.[12]

-

Purification and Analytical Quality Control

Ensuring the final product meets the stringent purity requirements for pharmaceutical use is paramount.

Purification Strategy

The primary purification strategy for this process avoids column chromatography, relying instead on scalable techniques.

Caption: Logic diagram for the purification and quality control process.

-

Extraction & Wash: The initial work-up with aqueous washes removes inorganic salts and water-soluble impurities.

-

Crystallization via Salt Formation: The conversion of the free base to its hydrochloride salt is the most critical purification step. This process selectively crystallizes the desired product, leaving many impurities behind in the isopropanol mother liquor. The choice of solvent (isopropanol) is key to obtaining a good crystal form and high purity.

Analytical Methods and Specifications

The final product must be analyzed to confirm its identity, purity, and quality.

| Test | Method | Specification | Rationale |

| Appearance | Visual Inspection | White to off-white crystalline solid | Confirms physical form and absence of gross colored impurities. |

| Identity | ¹H NMR, ¹⁹F NMR | Conforms to reference standard | Confirms the chemical structure and isomeric purity. |

| Purity | HPLC | ≥ 99.5% (Area %) | Quantifies the main component and detects process-related impurities. |

| Identity | Mass Spectrometry | Conforms to theoretical m/z | Confirms the molecular weight of the free base. |

| Residual Solvents | GC-HS | IPA ≤ 5000 ppm, EtOAc ≤ 5000 ppm | Ensures solvents used in the final steps are below ICH safety limits. |

| Water Content | Karl Fischer | ≤ 0.5% | High water content can affect stability and reactivity in subsequent steps. |

Conclusion

The scale-up synthesis of this compound is a challenging but manageable process when a robust synthetic route is selected and key process parameters are carefully controlled. The N-oxide strategy presented here offers a reliable pathway that avoids some of the more hazardous reagents associated with other methods. By focusing on scalable purification techniques like crystallization and implementing rigorous analytical and safety protocols, researchers and drug development professionals can confidently produce this valuable intermediate at the quality and scale required for advancing pharmaceutical pipelines.

References

- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.

- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.

- US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.

- Hydrogen fluoride pyridine. Santa Cruz Biotechnology.

- 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

- Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate.

- 3-FLUORO-4-HYDROXYPYRIDINE | 22282-73-1. ChemicalBook.

- New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate.

- CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol. Google Patents.

- US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures. Google Patents.

- CN106397310A - 3-fluoropyridine preparation method high in yield and content. Google Patents.

- CN102898358A - Preparation method of fluoropyridine compounds. Google Patents.

- CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine. Google Patents.

- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. ACS Publications.

- A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. Benchchem.

- Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Los Alamos National Laboratory.

- Pyridinium poly(hydrogen fluoride). SynQuest Laboratories, Inc.

- KR101652750B1 - Purification method of pyridine and pyridine derivatives. Google Patents.

- SAFETY DATA SHEET - Hydrogen fluoride pyridine complex. Thermo Fisher Scientific.

- Advances in Fluorination Chemistry for API Synthesis. Pharmaceutical Technology.

- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. NIH Public Access.

- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing).

- Synthesis of Ring-Fluorinated Pyridines | Request PDF. ResearchGate.

- HAZARD SUMMARY - Pyridine. NJ.gov.

- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central.

- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.

- How to synthesizer of 3-hydroxy pyridine? ResearchGate.

- WO2011161612A1 - Process for preparing 4-hydroxypyridines. Google Patents.

- 3-Fluoropyridine synthesis. ChemicalBook.

- This compound. PubChem.

- Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University.

- EP2585436B1 - Process for preparing 4-hydroxypyridines. Google Patents.

- Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate.

- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmtech.com [pharmtech.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN106397310A - 3-fluoropyridine preparation method high in yield and content - Google Patents [patents.google.com]

- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]

- 8. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. nj.gov [nj.gov]

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Fluoropyridin-4-ol hydrochloride

Answering the user's request.## Technical Support Center: 3-Fluoropyridin-4-ol Hydrochloride

Welcome to the dedicated technical support guide for this compound (CAS: 1309602-71-8). This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of working with this valuable fluorinated pyridine intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.

Compound Profile and Key Characteristics

This compound is a heterocyclic building block crucial in the synthesis of novel pharmaceuticals and agrochemicals. The introduction of a fluorine atom onto the pyridine ring can significantly modulate a molecule's physicochemical properties, including metabolic stability, pKa, and binding affinity.[1] The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₅ClFNO | [2][3] |

| Molecular Weight | 149.55 g/mol | [2][3] |

| IUPAC Name | 3-fluoro-1H-pyridin-4-one;hydrochloride | [2] |

| Parent Compound | 3-Fluoropyridin-4-ol (CAS: 22282-73-1) |

| Appearance | Typically a white to off-white solid |[4] |

Troubleshooting Guide: Reaction Optimization

This section addresses the most common challenges encountered during the synthesis and manipulation of 3-Fluoropyridin-4-ol and its derivatives.

Issue 1: Low Yield in Synthesis from 3-Amino-4-hydroxypyridine

Question: I am attempting to synthesize 3-Fluoropyridin-4-ol via a Balz-Schiemann type reaction starting from 3-amino-4-hydroxypyridine, but my yields are consistently low (<30%). What are the likely causes and how can I optimize the reaction?

Answer: The Balz-Schiemann reaction, which involves diazotization of an amine followed by thermal or photochemical decomposition of the resulting tetrafluoroborate salt, is a classic method for introducing fluorine.[5] However, it is highly sensitive to reaction conditions. Low yields often stem from three critical areas:

-

Incomplete Diazotization: The formation of the diazonium salt is the crucial first step.

-

Causality: The reaction between the amine, a nitrite source (e.g., NaNO₂), and a strong acid (like HBF₄ or HCl) must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium intermediate.[5] Insufficient acid or higher temperatures can lead to side reactions, including the formation of phenolic byproducts.

-

Troubleshooting Steps:

-

Ensure all reagents are pre-cooled before mixing.

-

Add the sodium nitrite solution slowly and portion-wise to the acidic solution of the amine, carefully monitoring the internal temperature to keep it below 5 °C.

-

Use a slight excess of the nitrite source (1.1-1.2 equivalents) to drive the reaction to completion.

-

Monitor the reaction for the disappearance of the starting amine by TLC.

-

-

-

Suboptimal Decomposition of the Diazonium Salt: The conversion of the diazonium salt to the fluoro-pyridine is the yield-determining step.

-

Causality: Decomposition requires energy, but excessive heat can lead to polymerization or the formation of tar-like byproducts, a known issue with pyridine derivatives.[5] The solvent choice is also critical; the decomposition should ideally occur in a non-coordinating solvent or, in some cases, neat (without solvent) if the salt is stable enough to be isolated.

-

Troubleshooting Steps:

-

Isolate the Salt: If possible, filter the diazonium tetrafluoroborate salt after its formation. Wash it with cold ether and dry it under vacuum without heat. This removes impurities that can interfere with decomposition.

-

Optimize Temperature: Begin thermal decomposition at a moderate temperature (e.g., 80-100 °C) and slowly increase it. Monitor gas evolution (N₂) to track the reaction progress. A sudden, vigorous evolution indicates the temperature is too high.

-

Consider Photolysis: If thermal decomposition is problematic, photolytic decomposition using a UV lamp at low temperatures can be a milder and more selective alternative.

-

-

-

Product Isolation and Work-up Issues: 3-Fluoropyridin-4-ol is polar and can be lost during extraction.

-

Causality: The product has both a basic nitrogen and an acidic (or tautomeric pyridone) hydroxyl group, making it amphoteric and highly water-soluble, especially at non-neutral pH.

-

Troubleshooting Steps:

-

After decomposition, carefully neutralize the reaction mixture with a saturated solution of a mild base like sodium bicarbonate to a pH of ~7-8.

-

Use a more polar solvent for extraction, such as a 10:1 mixture of dichloromethane:isopropanol or ethyl acetate.

-

Perform multiple extractions (5-7 times) with smaller volumes of solvent rather than a few extractions with large volumes to maximize recovery.

-

-

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Difficulty in Purification

Question: My crude product shows multiple spots on TLC, and I'm struggling to purify this compound by column chromatography. How can I improve separation?

Answer: Purifying polar, ionizable compounds like this is a common challenge.[6] The hydrochloride salt may not be suitable for standard silica gel chromatography.

-

Causality: Standard silica gel is acidic and can strongly interact with the basic pyridine nitrogen, leading to peak tailing and poor separation. The hydrochloride salt may streak or remain at the baseline. The free base, while less polar, can still interact with silica's acidic silanol groups.

-

Troubleshooting & Optimization:

-

Convert to Free Base for Chromatography: Before chromatography, consider neutralizing an aliquot of the crude hydrochloride salt to the free base (3-Fluoropyridin-4-ol). Dissolve the salt in a minimum amount of water or methanol, add a solid base like sodium bicarbonate until effervescence ceases, and extract the free base into a suitable organic solvent. After drying and concentrating, attempt purification on this material.

-

Modify the Mobile Phase: If purifying on silica, add a small amount of a basic modifier to the eluent to suppress interactions with the stationary phase. Start with a standard mobile phase (e.g., dichloromethane/methanol) and add 0.5-1% triethylamine or ammonia (as a 7N solution in methanol). This will neutralize the acidic sites on the silica and improve peak shape.

-

Consider Alternative Stationary Phases:

-

Alumina (Basic or Neutral): For basic compounds, alumina can be a superior choice to silica.

-

Reverse-Phase Chromatography (C18): This is an excellent option for polar compounds. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to ensure the compound is protonated and elutes as a sharp peak.

-

-

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[4] Long-term storage at room temperature is generally acceptable, but for extended periods, refrigeration (2-8 °C) is recommended to minimize potential degradation.

Q2: I am having trouble dissolving the compound for my reaction. What solvents are recommended?

A2: As a hydrochloride salt, the compound has significantly different solubility than its free base.

-

High Solubility: Expected in polar protic solvents like water, methanol, and ethanol. For aqueous solutions, gentle heating or sonication may be required to achieve higher concentrations, similar to related fluorinated heterocyclic hydrochlorides.[4]

-

Moderate to Low Solubility: Expected in polar aprotic solvents like DMSO and DMF.

-

Insoluble: Expected in non-polar solvents like hexanes, toluene, and diethyl ether. For reactions requiring anhydrous aprotic conditions, you may need to convert the salt to the free base first.

Q3: Can I use the hydrochloride salt directly in a reaction requiring a base?

A3: Yes, but you must account for the stoichiometry. One equivalent of this compound will neutralize one equivalent of your base before the base can participate in the desired reaction. Therefore, you must add at least one extra equivalent of base to deprotonate the pyridine salt before your reaction can proceed.

Caption: Stoichiometric consideration for using the HCl salt.

Q4: How can I confirm the identity and purity of my compound?

A4: A combination of standard analytical techniques should be used:

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential. In the ¹H NMR, look for characteristic shifts of the pyridine ring protons and coupling to the fluorine atom. ¹⁹F NMR will show a single resonance, and its chemical shift provides confirmation. Spectroscopic data for the parent 3-fluoropyridine is available for reference.[7]

-

Mass Spectrometry (MS): LC-MS is ideal for confirming the molecular weight of the parent compound (113.03 g/mol for the free base).

-

HPLC: To assess purity, develop an HPLC method (either reverse-phase or normal-phase) that shows a single major peak for your compound.

Protocol: Conversion to Free Base

This protocol describes the conversion of the hydrochloride salt to the free base, 3-Fluoropyridin-4-ol, for reactions or purification requiring the neutral form.

Materials:

-

This compound

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

-

Dissolve 1.0 equivalent of this compound in a minimum amount of methanol in a round-bottom flask.

-

Slowly add saturated NaHCO₃ solution with stirring. Gas evolution (CO₂) will be observed. Continue adding until the pH of the aqueous layer is ~8 (check with pH paper) and gas evolution ceases.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). The product is polar, so multiple extractions are key.

-

Combine the organic layers.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the free base, 3-Fluoropyridin-4-ol, which can be used directly or further purified.

References

- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- MedchemExpress. (3R,4R)-4-Fluoropyrrolidin-3-ol hydrochloride.

- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). [Link]

-

PubChem. 3-Fluoropyridin-4-ol. National Center for Biotechnology Information. [Link]

- Detailed experimental procedure for the synthesis of 4-fluoropyridine.

-

SpectraBase. 3-Fluoropyridine - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C5H5ClFNO | CID 56776480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. spectrabase.com [spectrabase.com]

Technical Support Center: Purification of 3-Fluoropyridin-4-ol Hydrochloride

Welcome to the technical support guide for 3-Fluoropyridin-4-ol hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide expert-driven insights and practical solutions for common purification challenges. As a critical intermediate in pharmaceutical synthesis, the purity of this compound is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My isolated this compound is off-white or yellowish, not the expected white crystalline solid. How can I remove these colored impurities?

Answer: The presence of color typically indicates trace amounts of highly conjugated or polymeric impurities formed during synthesis or degradation. These impurities can be challenging to remove by simple recrystallization alone because they may co-precipitate with your product.

Causality: Colored impurities often arise from oxidation of the pyridin-4-ol ring or side reactions involving starting materials and reagents, especially under elevated temperatures or non-inert conditions.[2][3]

Recommended Solution: Activated Charcoal Treatment

Activated charcoal is highly effective at adsorbing large, flat, conjugated molecules responsible for color. It should be used judiciously, as it can also adsorb the desired product, leading to yield loss.

Step-by-Step Protocol: Decolorization with Activated Charcoal

-

Dissolution: Dissolve the crude, colored this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with water).

-

Charcoal Addition: Add a small amount of activated charcoal to the hot solution (typically 1-2% w/w relative to your compound). Expert Tip: Adding too much charcoal will significantly reduce your yield.

-

Heating: Gently heat the mixture at reflux for 10-15 minutes with stirring. Avoid prolonged boiling, which could promote degradation.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a pad of Celite® or filter paper to remove the charcoal. This step must be performed rapidly to prevent premature crystallization of the product in the funnel.

-

Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[4][5]

-

Isolation: Collect the purified white crystals by vacuum filtration and wash with a small amount of cold solvent.[6]

Question 2: My HPLC analysis shows a significant peak corresponding to unreacted starting materials (e.g., 3-fluoropyridine). How can I effectively remove these?

Answer: Residual starting materials are a common issue, particularly if the reaction has not gone to completion. Their physical and chemical properties can be very similar to the product, making separation difficult. The purification strategy depends on the nature of the starting material.

Recommended Solution 1: Recrystallization with a Specific Solvent System

Recrystallization is the primary method for purifying solid compounds.[6] The key is selecting a solvent system where the product's solubility is low at room temperature but high at elevated temperatures, while the impurity remains soluble at all temperatures.[4][5]

Step-by-Step Protocol: Optimized Recrystallization

-

Solvent Screening: Test the solubility of your crude product in various solvents (see Table 1) to find the ideal one. A good solvent will dissolve the compound when hot but allow for maximum recovery upon cooling.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum volume of the chosen hot solvent required for complete dissolution.[7]

-

Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals, as it allows impurities to remain in the solution (mother liquor).[5]

-

Ice Bath: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[7]

-